![molecular formula C16H25NO2 B5230462 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine, also known as MPHP, is a synthetic compound that belongs to the class of pyrrolidine cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is a potent stimulant that can cause euphoria, increased energy, and heightened alertness.
Mechanism of Action
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine acts on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the stimulation of the reward pathway and the production of feelings of pleasure and euphoria.
Biochemical and Physiological Effects
The use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to a range of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, and increased body temperature. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can also cause insomnia, anxiety, and paranoia. Long-term use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to addiction, psychosis, and other mental health problems.
Advantages and Limitations for Lab Experiments
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine is that it is a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can be useful in studying the reward pathway and the production of feelings of pleasure and euphoria. However, one limitation of using 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine in laboratory experiments is that it can cause a range of adverse effects, including insomnia, anxiety, and paranoia.
Future Directions
There are several future directions for research on 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine. One area of interest is the development of new treatments for addiction and mental health problems related to the use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine. Another area of interest is the study of the long-term effects of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine on the brain and the body. Additionally, more research is needed to understand the mechanisms of action of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine and its effects on the central nervous system.
Conclusion
In conclusion, 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine is a synthetic compound that belongs to the class of pyrrolidine cathinones. It is a potent stimulant that can cause euphoria, increased energy, and heightened alertness. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to study its effects on the central nervous system. It acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. The use of 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can lead to a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has advantages and limitations for laboratory experiments, and there are several future directions for research on this compound.
Synthesis Methods
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 1-pentanone with 3-methoxyphenyl magnesium bromide, followed by the reaction of the resulting compound with pyrrolidine. The final product is purified through recrystallization.
Scientific Research Applications
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can result in the stimulation of the reward pathway, leading to feelings of pleasure and euphoria.
properties
IUPAC Name |
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-8-7-9-16(14-15)19-13-6-2-3-10-17-11-4-5-12-17/h7-9,14H,2-6,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHYMQMOCGBZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Methoxyphenoxy)pentyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

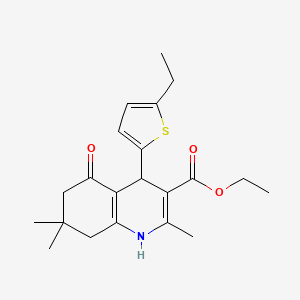
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![ethyl 4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)benzoate hydrochloride](/img/structure/B5230416.png)
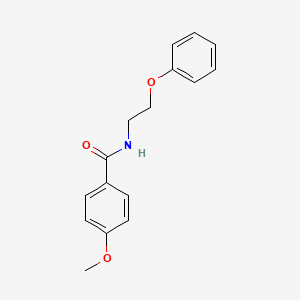

![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
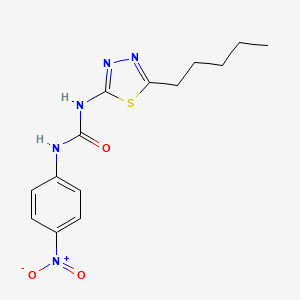
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
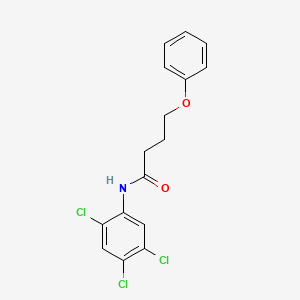
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)
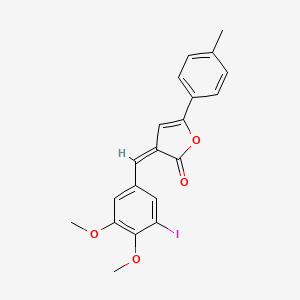
![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)